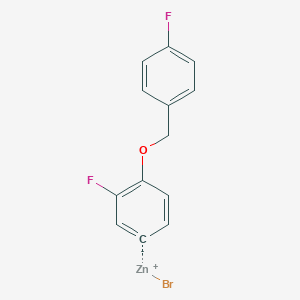
4-(4'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution of the organozinc compound in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The compound is then packaged in appropriate containers to maintain its stability and reactivity.
化学反応の分析
Types of Reactions
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound.
Reaction conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products Formed
The major products formed from reactions involving 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide has several scientific research applications, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds.
Material science: Utilized in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Chemical biology: Applied in the study of biological systems and the development of bioactive molecules.
作用機序
The mechanism of action of 4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures .
類似化合物との比較
Similar Compounds
4-(4’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
4-Fluorobenzylmagnesium chloride: A related Grignard reagent used in similar types of reactions.
Uniqueness
4-(4’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its specific reactivity profile and the presence of both fluorine and benzyloxy substituents, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-[(4-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
FFADNUWZMZIJGP-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=[C-]1)F)OCC2=CC=C(C=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)


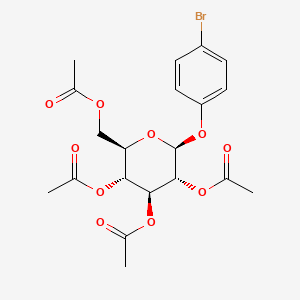

![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
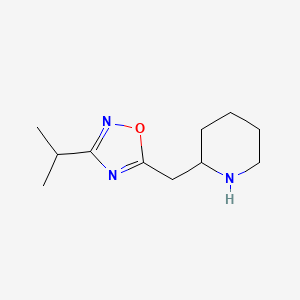
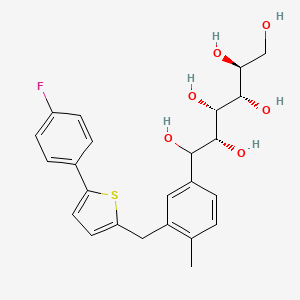
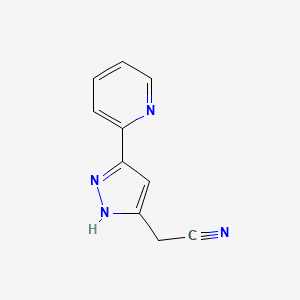
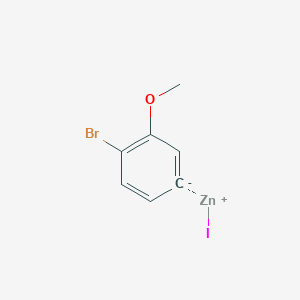
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
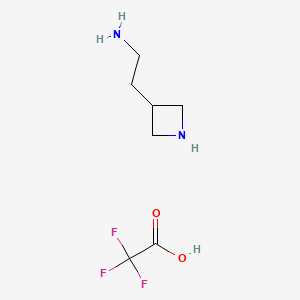
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
